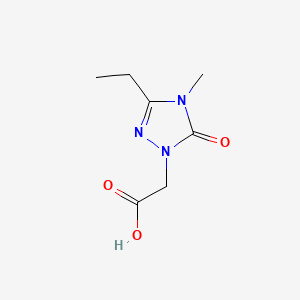![molecular formula C11H19F2NO4 B6605301 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid CAS No. 2803823-60-9](/img/structure/B6605301.png)
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid is an organic compound characterized by its fluoroalkyl side chains and tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines, preventing them from undergoing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Protective Group Introduction: : Start with an appropriate amine precursor. The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Fluorination: : The fluoromethyl group can be introduced using a reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Specific conditions depend on the reactivity of the starting materials.
Carboxylation: : Incorporate the carboxyl group through carbon dioxide (CO2) addition under specific conditions that favor carboxylation.
Industrial Production Methods
In an industrial context, the synthesis can be scaled using continuous flow reactors to optimize reaction conditions and improve yields. High-throughput screening of catalysts and solvents can also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially in the presence of strong oxidizing agents.
Reduction: : Reduction can be achieved using agents like LiAlH4, targeting specific functional groups within the molecule.
Substitution: : Halogen exchange reactions, particularly involving the fluorine atoms, can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products depend on the reaction conditions and reagents used, ranging from simple oxidation products to more complex rearrangements.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as a building block for more complex molecules.
Catalysis: : Functions as a ligand in certain catalytic processes.
Biology and Medicine
Pharmaceutical Development:
Biomolecular Probes: : Utilized in the design of probes for fluorine-19 nuclear magnetic resonance (NMR) studies.
Industry
Material Science: : Incorporated in the development of new materials with specific fluorine-related properties.
Agrochemicals: : Potential application in the development of pest-resistant compounds.
Mechanism of Action
Molecular Targets
The compound can target various biomolecules, depending on its functional groups. It can inhibit enzyme activity by binding to active sites or modifying enzyme conformation through interactions with the Boc and fluoroalkyl groups.
Pathways Involved
The compound may influence biochemical pathways related to enzyme activity, potentially affecting processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-(chloromethyl)pentanoic acid: : Similar structure but with chlorine atoms instead of fluorine.
2-{[(tert-butoxy)carbonyl]amino}-5-methyl-4-(methyl)pentanoic acid: : Lacks the halogen substituents, affecting reactivity and biological activity.
Uniqueness
The presence of both fluoromethyl and fluoroalkyl groups makes 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid unique, offering distinct reactivity and interactions in chemical and biological systems compared to its analogs.
Let's keep digging into the fascinating world of chemistry or pivot to something else—your call!
Properties
IUPAC Name |
5-fluoro-4-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7(5-12)6-13/h7-8H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJORFTLTZWQECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(CF)CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




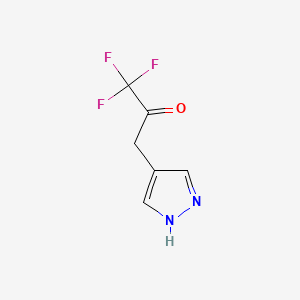

![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
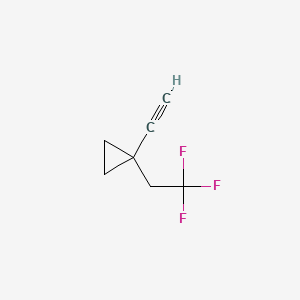
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
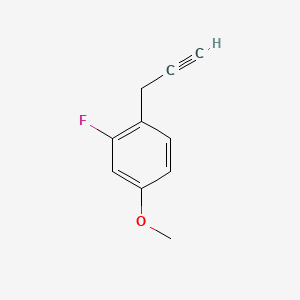
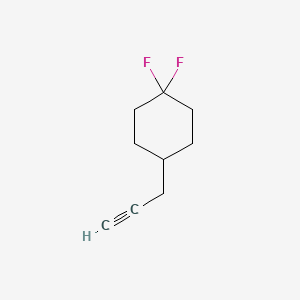
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
